Ethyl 2-ethylidene-6-methyl-3-oxonon-8-enoate
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Overview
Description
Ethyl 2-ethylidene-6-methyl-3-oxonon-8-enoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its unique structure, which includes an α,β-unsaturated carboxylic ester group .
Preparation Methods
The synthesis of ethyl 2-ethylidene-6-methyl-3-oxonon-8-enoate can be achieved through various synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . Industrial production methods may involve more advanced techniques such as the use of boron reagents for Suzuki–Miyaura coupling .
Chemical Reactions Analysis
Ethyl 2-ethylidene-6-methyl-3-oxonon-8-enoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include lithium aluminum hydride for reduction and Grignard reagents for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-ethylidene-6-methyl-3-oxonon-8-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-ethylidene-6-methyl-3-oxonon-8-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical pathways . The specific molecular targets and pathways depend on the context of its use.
Comparison with Similar Compounds
Ethyl 2-ethylidene-6-methyl-3-oxonon-8-enoate can be compared with other esters such as ethyl acetate and methyl butyrate .
Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Properties
CAS No. |
918150-80-8 |
---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
ethyl 2-ethylidene-6-methyl-3-oxonon-8-enoate |
InChI |
InChI=1S/C14H22O3/c1-5-8-11(4)9-10-13(15)12(6-2)14(16)17-7-3/h5-6,11H,1,7-10H2,2-4H3 |
InChI Key |
WTJHFIYTSJMTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)CCC(C)CC=C |
Origin of Product |
United States |
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